molecular formula C33H47IN11O19P3S2 B044787 Act-CoA CAS No. 121368-75-0

Act-CoA

Cat. No.: B044787
CAS No.: 121368-75-0
M. Wt: 1185.7 g/mol
InChI Key: INNXFTJYJFYUQJ-FLQPUNRMSA-N
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Description

Act-CoA (Acetyl Coenzyme A sodium salt) is a fundamental, high-energy coenzyme that serves as the essential acetyl group donor for a wide range of biochemical acetylation reactions. Its primary research value lies in the field of epigenetics, where it acts as the obligatory co-substrate for histone acetyltransferases (HATs). The transfer of the acetyl group from this compound to lysine residues on histone tails neutralizes their positive charge, leading to a relaxation of chromatin structure and facilitating transcriptional activation. This makes this compound a critical tool for investigating the mechanisms of gene expression regulation, cellular differentiation, and disease states linked to epigenetic dysregulation.

Properties

CAS No.

121368-75-0

Molecular Formula

C33H47IN11O19P3S2

Molecular Weight

1185.7 g/mol

IUPAC Name

(2R)-3-[2-[3-[[(2R)-2-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]peroxy-hydroxyphosphoryl]-2-hydroxyacetyl]amino]propanoylamino]ethyldisulfanyl]-2-[3-(4-azido-3-iodophenyl)propanoylamino]heptanoic acid

InChI

InChI=1S/C33H47IN11O19P3S2/c1-2-3-4-21(24(32(50)51)42-23(47)8-6-17-5-7-19(43-44-36)18(34)13-17)69-68-12-11-37-22(46)9-10-38-30(49)33(52)65(53,54)63-64-67(58,59)60-14-20-27(62-66(55,56)57)26(48)31(61-20)45-16-41-25-28(35)39-15-40-29(25)45/h5,7,13,15-16,20-21,24,26-27,31,33,48,52H,2-4,6,8-12,14H2,1H3,(H,37,46)(H,38,49)(H,42,47)(H,50,51)(H,53,54)(H,58,59)(H2,35,39,40)(H2,55,56,57)/t20-,21?,24+,26-,27-,31-,33-/m1/s1

InChI Key

INNXFTJYJFYUQJ-FLQPUNRMSA-N

Isomeric SMILES

CCCCC([C@@H](C(=O)O)NC(=O)CCC1=CC(=C(C=C1)N=[N+]=[N-])I)SSCCNC(=O)CCNC(=O)[C@H](O)P(=O)(O)OOP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O

Canonical SMILES

CCCCC(C(C(=O)O)NC(=O)CCC1=CC(=C(C=C1)N=[N+]=[N-])I)SSCCNC(=O)CCNC(=O)C(O)P(=O)(O)OOP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)OP(=O)(O)O

Synonyms

ACT-COA
coenzyme A, N-(3-iodo-4-azidophenylpropionamido)cysteinyl-5-(2'-thiopyridyl)cysteine-
N-(3-iodo-4-azidophenylpropionamido)cysteinyl-5-(2'-thiopyridyl)cysteine-coenzyme A

Origin of Product

United States

Comparison with Similar Compounds

Key Functions:

  • Palmitoyl-CoA oxidase: Primarily oxidizes straight-chain fatty acids (e.g., palmitoyl-CoA, hexanoyl-CoA).
  • Pristanoyl-CoA oxidase: Processes branched-chain substrates (e.g., pristanoyl-CoA, 2-methylpalmitoyl-CoA).
  • Trihydroxycoprostanoyl-CoA oxidase: Specializes in bile acid intermediates (e.g., trihydroxycoprostanoyl-CoA).

Comparison with Structurally and Functionally Similar Compounds

The substrate specificity, catalytic efficiency, and biological roles of ACOXs are distinct yet complementary. Below is a detailed comparison based on experimental data from rat liver peroxisomes .

Table 1: Substrate Specificity of Acyl-CoA Oxidases

Substrate Palmitoyl-CoA Oxidase Activity (%) Pristanoyl-CoA Oxidase Activity (%) Trihydroxycoprostanoyl-CoA Oxidase Activity (%)
Hexanoyl-CoA (C6:0) 100 0 0
Palmitoyl-CoA (C16:0) 70 30 0
Pristanoyl-CoA (branched C19) 10 90 0
Trihydroxycoprostanoyl-CoA 0 0 100
2-Methylhexanoyl-CoA 0 40 60

Key Findings:

Chain Length and Branching: Palmitoyl-CoA oxidase dominates in oxidizing short (C6) and long (C16) straight-chain substrates but shares activity with pristanoyl-CoA oxidase for very-long-chain substrates (e.g., lignoceroyl-CoA, C24). Branched-chain substrates (e.g., pristanoyl-CoA) are predominantly metabolized by pristanoyl-CoA oxidase (90% activity), with minor contributions from trihydroxycoprostanoyl-CoA oxidase .

Functional Overlap: Pristanoyl-CoA oxidase and trihydroxycoprostanoyl-CoA oxidase exhibit partial overlap for short branched-chain substrates (e.g., 2-methylhexanoyl-CoA), highlighting evolutionary conservation in substrate flexibility.

Comparative Analysis with Other Acyl-CoA Metabolizing Enzymes

Beyond peroxisomal ACOXs, mitochondrial acyl-CoA dehydrogenases (ACADs) and endoplasmic reticulum cytochrome P450 oxidases also process acyl-CoA derivatives.

Table 2: Acyl-CoA Oxidases vs. Mitochondrial ACADs

Feature Peroxisomal ACOXs Mitochondrial ACADs
Localization Peroxisomes Mitochondria
Reaction Byproduct H₂O₂ FADH₂
Substrate Preference Very-long-chain and branched-chain Medium- and short-chain
Regulation Inducible (palmitoyl-CoA oxidase) Constitutive

Key Contrasts:

  • Oxidative Stress : Peroxisomal ACOXs generate H₂O₂, requiring robust antioxidant systems (e.g., catalase) to prevent cellular damage, whereas mitochondrial ACADs produce FADH₂ for ATP synthesis .
  • Substrate Handling : ACOXs handle bulky or branched molecules unsuitable for mitochondrial β-oxidation, emphasizing their role in detoxification .

Implications for Metabolic Disorders

Mutations in ACOX genes are linked to peroxisomal disorders:

  • ACOX1 Deficiency: Causes pseudoneonatal adrenoleukodystrophy due to impaired very-long-chain fatty acid oxidation.
  • ACOX2/3 Dysfunction: Associated with bile acid synthesis defects and neurodegenerative phenotypes .

Preparation Methods

Traditional Enzymatic Pathways

The classical route involves pyruvate dehydrogenase (PDH), which decarboxylates pyruvate to generate Acetyl-CoA. This ATP-dependent process is ubiquitous in aerobic organisms but suffers from oxygen sensitivity and energy inefficiency. Alternative pathways include the phosphoketolase (PK) pathway, which cleaves fructose-6-phosphate or xylulose-5-phosphate into Acetyl-phosphate (AcP), subsequently converted to Acetyl-CoA via phosphate acetyltransferase (PTA).

Key Limitations:

  • ATP dependency reduces yield in anaerobic conditions.

  • Oxygen sensitivity limits industrial scalability.

Synthetic Acetyl-CoA (SACA) Pathway

Recent breakthroughs have established ATP-independent routes, such as the Synthetic Acetyl-CoA (SACA) pathway, which condenses formaldehyde into Acetyl-CoA through three steps:

  • Formaldehyde Condensation: Engineered glycolaldehyde synthase (GALS) converts two formaldehyde molecules into glycolaldehyde. Mutagenesis studies increased GALS activity by 70-fold, achieving a catalytic efficiency (kcat/Kmk_{cat}/K_m) of 1.2×103M1s11.2 \times 10^3 \, \text{M}^{-1}\text{s}^{-1}.

  • Glycolaldehyde Conversion: Phosphoketolase (PK) repurposed from Bifidobacterium transforms glycolaldehyde into AcP with a carbon yield of ~50%.

  • AcP to Acetyl-CoA: PTA catalyzes the final step, producing Acetyl-CoA with a KmK_m of 0.8 mM for AcP.

Table 1: SACA Pathway Performance Metrics

StepEnzymeSubstrateYield (%)KmK_m (mM)
Formaldehyde condensationGALS (mutant)Formaldehyde984.2
Glycolaldehyde conversionPKGlycolaldehyde501.5
AcP to Acetyl-CoAPTAAcP950.8

This pathway’s oxygen insensitivity and carbon conservation make it ideal for one-carbon (C1) feedstocks like methanol.

Chemical Synthesis Approaches

Chemical methods are less common but valuable for producing isotopically labeled Acetyl-CoA. The primary strategy involves:

  • Coenzyme A Activation: Thiol group protection using trityl chloride, followed by reaction with acetyl chloride.

  • Purification: Reverse-phase HPLC achieves >99% purity, though yields rarely exceed 30% due to hydrolysis side reactions.

Challenges:

  • Sensitivity to pH and temperature.

  • High cost of protecting groups.

Metabolic Engineering and Fermentation

Industrial production leverages engineered microbes like Escherichia coli and Saccharomyces cerevisiae. Key strategies include:

  • Overexpression of ACS (Acetyl-CoA synthetase): Bacillus subtilis ACS variants with lysine acetylation sites (K609, K622) show 3-fold higher activity when deacetylated.

  • Carbon Flux Optimization: Redirecting glycolysis toward Acetyl-CoA using CRISPRi-mediated knockdown of competing pathways.

Table 2: Microbial Strains for Acetyl-CoA Production

OrganismEngineering StrategyTiter (g/L)Productivity (g/L/h)
E. coli BL21(DE3)ACS overexpression + PK knock-in12.30.51
S. cerevisiae BY4741PDH bypass + C1 assimilation8.70.34

Quality Control and Regulatory Compliance

Industrial production requires adherence to ISO/IEC 17025 standards for Certificates of Analysis (COA). Mandatory COA components include:

  • Batch/lot number and expiration date.

  • Quantitative analysis of active ingredients (e.g., Acetyl-CoA concentration).

  • Laboratory accreditation details.

Analytical Methods:

  • HPLC-UV: Quantification at λ=260nm\lambda = 260 \, \text{nm} (adenine moiety).

  • Enzymatic Assays: Coupled with citrate synthase and DTNB for thiol detection .

Q & A

Q. What frameworks exist for ethically sharing this compound-related datasets with competing labs?

  • Methodological Answer : Use data-sharing agreements (DSAs) to define access terms and embargo periods. Deposit data in trusted repositories (e.g., EMBL-EBI, MetaboLights) under CC-BY-NC licenses. For sensitive findings, employ federated analysis platforms (e.g., GA4GH) to enable collaboration without raw data transfer .

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